Homopiperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azepines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

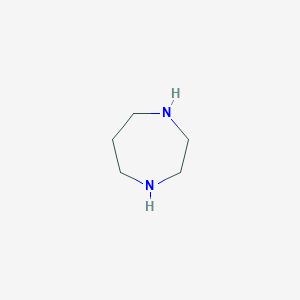

2D Structure

3D Structure

Properties

IUPAC Name |

1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c1-2-6-4-5-7-3-1/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQUYSHZXSKYCSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060130 | |

| Record name | 1H-1,4-Diazepine, hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

505-66-8 | |

| Record name | Homopiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=505-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydro-1,4-diazepine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,4-Diazepine, hexahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-1,4-Diazepine, hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perhydro-1,4-diazepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.288 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAHYDRO-1,4-DIAZEPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95CL167W8T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Homopiperazine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homopiperazine, a seven-membered heterocyclic diamine, is a versatile building block in medicinal chemistry and materials science. Its unique structural properties make it a valuable scaffold for the synthesis of a wide range of biologically active compounds and functional materials. This technical guide provides an in-depth overview of the fundamental properties, structure, and synthesis of this compound, along with detailed experimental protocols for its characterization.

Core Properties and Structure

This compound, also known as 1,4-diazepane, is a cyclic diamine with the molecular formula C₅H₁₂N₂. It is a hygroscopic, air-sensitive solid at room temperature, appearing as a white to light yellow crystalline mass.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₂N₂ | [1] |

| Molecular Weight | 100.16 g/mol | [1] |

| CAS Number | 505-66-8 | [3] |

| Melting Point | 38-42 °C | [4] |

| Boiling Point | 169-170 °C (at 760 mmHg) | [4] |

| Density | ~0.95 g/cm³ | [1] |

| pKa (predicted) | 11.02 ± 0.20 | [1] |

| Solubility | Soluble in water, ethanol, and other polar solvents. Sparingly soluble in chloroform and slightly soluble in ethyl acetate and methanol. | [1][2] |

| Appearance | White to light yellow crystalline solid | [1][4] |

Chemical Structure

This compound possesses a seven-membered ring containing two nitrogen atoms at positions 1 and 4. The structure of this compound has been confirmed by various spectroscopic methods and X-ray crystallography.[5]

The molecule exists in a pseudo-chair conformation.[5]

Synthesis of this compound

This compound can be synthesized through various routes, often starting from ethylenediamine.[7] A common and well-documented method involves the protection of the amino groups of ethylenediamine, followed by cyclization with a three-carbon building block and subsequent deprotection.

Synthetic Workflow

The following diagram illustrates a typical synthetic workflow for the preparation of this compound, starting from ethylenediamine and employing Boc (tert-butoxycarbonyl) as a protecting group.

References

- 1. This compound(505-66-8) 1H NMR [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. CN103360330A - Synthetic method for this compound - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Homopiperazine from Ethylenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing homopiperazine (1,4-diazepane) starting from the readily available precursor, ethylenediamine. This compound is a crucial heterocyclic building block in medicinal chemistry, forming the core scaffold of numerous pharmaceuticals. This document details two robust synthetic strategies: the tert-butyloxycarbonyl (Boc) protection route and the p-toluenesulfonyl (tosyl) protection route. Each method is presented with detailed experimental protocols, quantitative data, and visual representations of the chemical workflows to facilitate practical application in a research and development setting.

Introduction

This compound, a seven-membered cyclic diamine, is a key structural motif in a variety of biologically active compounds. Its derivatives have found applications as antipsychotics, antihistamines, and anti-anginal agents. The synthesis of this compound from ethylenediamine offers a cost-effective and scalable approach. The primary challenge in this synthesis lies in the selective formation of the seven-membered ring, which requires the protection of the amine functionalities of ethylenediamine, followed by cyclization with a three-carbon electrophile and subsequent deprotection. This guide will explore the two most common and effective protection strategies to achieve this transformation.

Reaction Schemes

The synthesis of this compound from ethylenediamine is typically achieved through a three-step process involving:

-

Protection: The primary amino groups of ethylenediamine are protected to prevent undesired side reactions.

-

Cyclization: The protected ethylenediamine is reacted with a 1,3-dihalopropane to form the seven-membered ring.

-

Deprotection: The protecting groups are removed to yield the final this compound product.

The two primary routes detailed in this guide are illustrated below:

Scheme 1: Boc-Protection Route

Caption: Boc-Protection synthetic pathway.

Scheme 2: Tosyl-Protection Route

Homopiperazine: A Comprehensive Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homopiperazine, a seven-membered cyclic diamine, has been a molecule of interest for over a century, evolving from a laboratory curiosity to a pivotal building block in modern medicinal chemistry and materials science. This in-depth guide provides a comprehensive overview of the discovery, historical synthetic milestones, and physicochemical properties of this compound. It details key experimental protocols for its synthesis, presents quantitative data in a structured format, and illustrates the primary synthetic routes through logical diagrams. Furthermore, this guide explores the role of the this compound scaffold in drug development by examining the signaling pathways targeted by its derivatives, offering valuable insights for researchers in the pharmaceutical and chemical industries.

Introduction

This compound, systematically known as hexahydro-1,4-diazepine, is a heterocyclic organic compound with the molecular formula C₅H₁₂N₂. Its structure features a seven-membered ring containing two nitrogen atoms at the 1 and 4 positions. First reported in the late 19th century, this compound has garnered significant attention for its versatile applications. In the pharmaceutical industry, it serves as a crucial intermediate in the synthesis of a wide array of active pharmaceutical ingredients (APIs), including drugs for cardiovascular diseases and central nervous system disorders.[1] Its unique structural and chemical properties also lend themselves to applications in materials science, such as the development of corrosion inhibitors and polymers.[1][2]

Discovery and Historical Context

The first documented report of this compound, then referred to as hexahydro-1,4-diazepine, appeared in the scientific literature in 1899.[3] However, it was the work of F. Poppelsdorf and R.C. Myerly in 1961 that described a convenient and scalable industrial preparation, which significantly contributed to its wider availability and subsequent investigation.[3] Their novel synthesis involved the catalytic reductive cyclization of N-(2-cyanoethyl)ethylenediamine, a method that marked a significant milestone in the production of this compound.[4]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its application in synthesis and drug design. The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₂N₂ | [5] |

| Molecular Weight | 100.16 g/mol | [2][5] |

| CAS Number | 505-66-8 | [2][5] |

| Appearance | Colorless to pale yellow crystalline solid | [2] |

| Melting Point | 38-42 °C | [2] |

| Boiling Point | 169-170 °C | [2] |

| Density | ~0.95 g/cm³ | [2] |

| pKa | 11.02 ± 0.20 | [6] |

| Solubility | Good solubility in water, ethanol, and other polar solvents. Sparingly soluble in chloroform and ethyl acetate. | [2][6] |

| ¹H NMR (CDCl₃) | δ (ppm): 1.75 (quint, 2H), 2.78 (t, 4H), 2.89 (s, 2H) | |

| ¹³C NMR (CDCl₃) | δ (ppm): 48.0, 50.4, 30.7 | |

| ¹⁵N NMR (MeNO₂ ref) | δ (ppm): -344.6 | [3] |

| Crystal Structure | Tetragonal, space group I–42d | [6] |

Key Synthetic Methodologies

Several synthetic routes to this compound have been developed since its discovery. The following sections provide detailed experimental protocols for the most significant methods.

Poppelsdorf and Myerly Industrial Synthesis (1961): Reductive Cyclization of N-(2-cyanoethyl)ethylenediamine

This landmark method provides a direct route to this compound.

Reaction Scheme:

Figure 1: Poppelsdorf and Myerly Synthesis.

Experimental Protocol:

-

Reactants: N-(2-cyanoethyl)ethylenediamine, Raney Nickel catalyst, Ethanol (solvent), Hydrogen gas.

-

Apparatus: A high-pressure autoclave.

-

Procedure:

-

A solution of N-(2-cyanoethyl)ethylenediamine in ethanol is charged into a high-pressure autoclave containing a Raney nickel catalyst.

-

The autoclave is sealed and purged with hydrogen gas.

-

The reaction mixture is heated to a temperature in the range of 100-150°C and pressurized with hydrogen to 1000-1500 psi.

-

The reaction is allowed to proceed with agitation for several hours.

-

After cooling and venting the autoclave, the catalyst is removed by filtration.

-

The ethanol is removed by distillation, and the resulting crude this compound is purified by fractional distillation under reduced pressure.

-

-

Yield: Approximately 32-40%.[4]

Synthesis from Ethylenediamine and 1,3-Dihalopropanes with Protecting Groups

This method involves the protection of the amine groups of ethylenediamine, followed by cyclization and deprotection. The use of a tosyl (Ts) protecting group is a common strategy.

Figure 2: Synthesis via Tosyl Protection.

Experimental Protocol:

-

Step 1: Synthesis of N,N'-Ditosylethylenediamine

-

Ethylenediamine is dissolved in an aqueous solution of sodium hydroxide.

-

p-Toluenesulfonyl chloride (2 equivalents) is added portion-wise while maintaining the temperature below 10°C.

-

The mixture is stirred for several hours, and the resulting precipitate of N,N'-ditosylethylenediamine is collected by filtration, washed with water, and dried.

-

-

Step 2: Synthesis of N,N'-Ditosylthis compound

-

N,N'-Ditosylethylenediamine is dissolved in anhydrous dimethylformamide (DMF).

-

Sodium hydride (2.2 equivalents) is added carefully in portions under a nitrogen atmosphere.

-

The mixture is heated to approximately 100°C, and 1,3-dichloropropane (1.1 equivalents) is added dropwise.

-

The reaction is maintained at this temperature for several hours until completion.

-

The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to yield crude N,N'-ditosylthis compound, which can be purified by recrystallization.

-

-

Step 3: Detosylation to this compound

-

N,N'-Ditosylthis compound is dissolved in a mixture of hydrobromic acid, acetic acid, and phenol.

-

The solution is heated at reflux for several hours.

-

After cooling, the mixture is made basic with a concentrated sodium hydroxide solution.

-

The product is extracted with an organic solvent, and the extracts are dried and concentrated.

-

Purification by distillation under reduced pressure yields pure this compound.

-

Synthesis from 4-Piperidone Hydrochloride Hydrate

This multi-step synthesis offers an alternative route starting from a readily available cyclic ketone.

Figure 3: Synthesis from 4-Piperidone.

Experimental Protocol:

-

Step 1: N-Protection of 4-Piperidone

-

4-Piperidone hydrochloride hydrate is treated with a suitable amino-protecting agent, such as benzyl chloroformate or di-tert-butyl dicarbonate, in the presence of a base (e.g., sodium carbonate) in a suitable solvent (e.g., dichloromethane/water).

-

The protected 4-piperidone is isolated by extraction and purified.

-

-

Step 2: Oximation

-

The N-protected 4-piperidone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a solvent such as ethanol.

-

The reaction mixture is heated to reflux, and upon completion, the product oxime is isolated.

-

-

Step 3: Beckmann Rearrangement

-

The N-protected 4-piperidone oxime is treated with a reagent that facilitates the Beckmann rearrangement, such as polyphosphoric acid or p-toluenesulfonyl chloride in pyridine.

-

The reaction yields the corresponding N-protected homopiperazin-5-one (a lactam).

-

-

Step 4: Reduction of the Lactam

-

The N-protected homopiperazin-5-one is reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF).

-

The reaction is carefully quenched, and the N-protected this compound is isolated.

-

-

Step 5: Deprotection

-

The protecting group is removed under appropriate conditions (e.g., hydrogenolysis for a benzyl group, or acid treatment for a Boc group) to yield the final product, this compound.

-

Role in Drug Discovery and Signaling Pathways

While this compound itself is not typically a therapeutic agent, its rigid, yet conformationally flexible, seven-membered ring scaffold is a privileged structure in medicinal chemistry. The two nitrogen atoms provide sites for substitution, allowing for the fine-tuning of physicochemical properties and the introduction of pharmacophoric groups to interact with biological targets.

Derivatives of this compound have been investigated for their activity at a variety of receptors and ion channels. The diagram below illustrates some of the key signaling pathways targeted by this compound-containing molecules.

Figure 4: Signaling Pathways Targeted by this compound Derivatives.

-

G-Protein Coupled Receptors (GPCRs): this compound derivatives have been synthesized as ligands for dopamine receptors, with potential applications as antipsychotic agents.[7]

-

Ion Channels: The this compound moiety has been incorporated into molecules targeting neuronal nicotinic acetylcholine receptors, which are implicated in a variety of central nervous system disorders.[7]

-

Enzymes: A notable application of the this compound scaffold is in the design of dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.

Conclusion

From its initial discovery in 1899 to its current status as a valuable building block in drug discovery and materials science, this compound has had a rich and evolving history. The development of scalable synthetic methods has been crucial to unlocking its potential. The unique conformational properties and the presence of two modifiable nitrogen atoms make the this compound scaffold a versatile platform for the design of novel molecules with tailored biological activities. As research continues, it is anticipated that new applications and more efficient synthetic methodologies for this important heterocyclic compound will continue to emerge, further solidifying its significance in the chemical and pharmaceutical sciences.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound [webbook.nist.gov]

- 6. This compound CAS#: 505-66-8 [m.chemicalbook.com]

- 7. N, N -disubstituted piperazines and homopiperazines: synthesis and affinities at alpha4beta2* and alpha7* neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Homopiperazine (CAS 505-66-8): A Fundamental Research and Drug Development Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homopiperazine, also known as 1,4-diazepane, is a seven-membered heterocyclic compound containing two nitrogen atoms.[1][2] With the CAS registry number 505-66-8, it serves as a critical building block and versatile intermediate in the synthesis of a wide array of complex organic molecules.[3] Its unique cyclic diamine structure is of significant interest in medicinal chemistry and materials science.[3] this compound and its derivatives are integral to the development of novel pharmaceuticals, specialty polymers, and advanced materials for environmental applications.[4][5] The majority of its derivatives exhibit potent biological activity, making it a cornerstone for synthesizing drugs targeting cardiovascular diseases, central nervous system disorders, and various cancers.[4][6]

Physicochemical and Spectroscopic Properties

This compound is typically a white to light yellow crystalline solid that is both air-sensitive and hygroscopic.[7] It is soluble in water and various organic solvents, including acetone, DMSO, chloroform, and ethyl acetate.[4][8]

Quantitative Data Summary

The fundamental physical and chemical properties of this compound are summarized below for quick reference.

Table 1: Physicochemical Properties of this compound (CAS 505-66-8)

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 505-66-8 | [3][9] |

| Molecular Formula | C₅H₁₂N₂ | [3][9] |

| Molecular Weight | 100.16 g/mol | [9] |

| Appearance | White to light yellow powder or lump | [3] |

| Melting Point | 38-45 °C | [3][9] |

| Boiling Point | 169 °C (lit.) | [9] |

| Density | 0.95 g/cm³ | [3] |

| Flash Point | 61 °C (141.8 °F) - closed cup | [9] |

| Solubility | Soluble in water, DMSO, Acetone, Chloroform | [4][8] |

| InChI Key | FQUYSHZXSKYCSY-UHFFFAOYSA-N | [9] |

| Canonical SMILES | C1CNCCNC1 |[2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Analysis Type | Data Highlights | Reference(s) |

|---|---|---|

| ¹H NMR | Spectrum available for reference. | [10] |

| Crystal Data | Tetragonal, space group I–42d, a = b = 7.208(2) Å, c = 23.094(7) Å. |[6] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various routes, often starting from readily available amino compounds like ethylenediamine.[5] A common industrial approach involves a multi-step process including protection, cyclization, and deprotection.[5][11]

General Synthesis Workflow

The following diagram illustrates a typical synthetic pathway for this compound, starting from ethylenediamine.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on synthetic methods described in the literature.[11]

-

Step 1: Protection of Ethylenediamine

-

Dissolve ethylenediamine in an appropriate solvent (e.g., water or an organic solvent).

-

Slowly add an amino-protecting agent, such as Di-tert-butyl dicarbonate (Boc anhydride), to the solution while maintaining a controlled temperature (e.g., 0-40 °C). The molar ratio of ethylenediamine to the protecting agent is typically between 1:2 and 1:6.[11]

-

Stir the reaction mixture for 5-10 hours until the reaction is complete, as monitored by TLC.

-

Isolate the resulting N,N'-di-Boc-ethylenediamine product through extraction and purification.

-

-

Step 2: Cyclization Reaction

-

Dissolve the protected diamine from Step 1 in a suitable solvent.

-

Add a 1,3-dihalogenopropane (e.g., 1,3-dibromopropane) and a strong base, such as a sodium alcoholate.

-

Heat the mixture to reflux and stir until the cyclization is complete.

-

Cool the reaction mixture and isolate the crude N,N'-di-Boc-homopiperazine. Purify the product using column chromatography or recrystallization.

-

-

Step 3: Deprotection

-

Dissolve the purified N,N'-di-Boc-homopiperazine in a solvent like ethyl acetate.

-

Introduce a saturated solution of a strong acid, such as hydrogen chloride in alcohol, to cleave the Boc protecting groups.

-

This will precipitate the hydrogen halide salt of this compound.

-

Adjust the pH of the solution with a base to neutralize the salt.

-

Extract the free this compound base with a suitable organic solvent (e.g., ethyl acetate) and purify by distillation or recrystallization to obtain the final product.[11]

-

Key Research Applications and Mechanisms of Action

This compound's scaffold is a privileged structure in drug discovery, leading to a multitude of research applications.

Anticancer Drug Development: Proteasome Inhibition

This compound derivatives (HPDs) have emerged as a novel class of proteasome inhibitors for cancer therapy.[12] The proteasome is a cellular complex that degrades unneeded or damaged proteins; its inhibition leads to an accumulation of these proteins, inducing proteotoxic stress and apoptosis, particularly in cancer cells.[13][14]

Unlike conventional inhibitors like bortezomib, which primarily target the β5 subunit of the proteasome, certain HPDs can inhibit all three catalytic subunits (β1, β2, and β5).[12][13] This multi-target inhibition provides a distinct mechanism of action that can overcome bortezomib resistance caused by β5-subunit mutations.[12][14] The derivative K-7174, for example, has shown efficacy against bortezomib-resistant myeloma cells.[12][13]

Antidiabetic Agents: DPP-4 Inhibition

Derivatives of this compound have been designed as potent inhibitors of Dipeptidyl Peptidase-4 (DPP-4).[15] DPP-4 is an enzyme that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[16][17] These hormones are crucial for maintaining glucose homeostasis by stimulating insulin secretion and suppressing glucagon release.[18]

By inhibiting DPP-4, this compound-based compounds prevent the degradation of GLP-1 and GIP, thereby increasing their active levels.[17] This leads to enhanced insulin secretion from pancreatic β-cells and reduced glucagon output from α-cells, ultimately resulting in improved glycemic control in patients with type 2 diabetes.[16][18]

Other Notable Applications

-

Neurodegenerative Diseases : Used to prepare potent H3 receptor antagonists for treating conditions like Alzheimer's disease.[6][19]

-

CO₂ Capture : this compound grafted onto mesoporous silicas shows potential for efficient and selective CO₂ capture.[20]

-

Polymer Chemistry : Incorporated into polymers to improve thermal stability and mechanical properties.[3][4]

-

Corrosion Inhibition : Acts as an effective corrosion inhibitor for iron.[6][19]

-

Agrochemicals and Cosmetics : Serves as an intermediate in the formulation of pesticides and herbicides, and is used in skincare to enhance the penetration of active ingredients.[3]

In Vitro Experimental Protocol: Proteasome Activity Assay

To evaluate the efficacy of novel this compound derivatives as proteasome inhibitors, a fluorogenic activity assay is commonly employed.[21][22]

-

Objective : To measure the chymotrypsin-like activity of the 20S/26S proteasome in the presence of an inhibitor.[23][24]

-

Materials :

-

Purified 26S proteasome or cell lysate (e.g., Jurkat cell lysate).[22]

-

Fluorogenic Substrate: Suc-LLVY-AMC (for chymotrypsin-like activity).[24]

-

Assay Buffer.

-

This compound derivative (inhibitor) dissolved in DMSO.

-

Positive Control Inhibitor: MG-132.[22]

-

AMC Standard for calibration curve.[22]

-

96-well opaque microplate.

-

Fluorescence microplate reader (Ex/Em = 350/440 nm).[22]

-

-

Procedure :

-

Standard Curve : Prepare a serial dilution of the AMC standard in assay buffer in the microplate to generate a standard curve (e.g., 0-100 pmol/well).[22]

-

Sample Preparation : Add cell extract or purified proteasome to duplicate wells. Adjust the total volume in each well to 100 µl with Assay Buffer.[22]

-

Inhibitor Addition : To one set of duplicate wells, add the this compound derivative at various concentrations. To the other set, add the vehicle (DMSO). For control wells, add the specific proteasome inhibitor MG-132.[22]

-

Reaction Initiation : Add the Proteasome Substrate (e.g., Suc-LLVY-AMC) to all wells to start the reaction.[22]

-

Measurement : Immediately place the plate in a microplate reader pre-set to 37°C. Measure the fluorescence kinetics at Ex/Em 350/440 nm for 30-60 minutes.[22]

-

-

Data Analysis :

-

Calculate the rate of AMC release (RFU/min) for each well.

-

Subtract the rate of the MG-132 control wells (background) from the sample wells to determine the specific proteasome activity.

-

Use the AMC standard curve to convert the RFU/min to pmol/min of cleaved substrate.

-

Plot the proteasome activity against the inhibitor concentration to determine the IC₅₀ value.

-

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

Table 3: Safety and Handling of this compound

| Aspect | Information | Reference(s) |

|---|---|---|

| GHS Hazard Statements | H311: Toxic in contact with skin. H314: Causes severe skin burns and eye damage. | [9][25] |

| Signal Word | Danger | [9][25] |

| Precautionary Statements | P260: Do not breathe dust. P280: Wear protective gloves/clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor. | [9][25] |

| Storage Conditions | Store in a cool, dry, well-ventilated place under an inert atmosphere. It is hygroscopic and air-sensitive. | [7][26][27] |

| Personal Protective Equipment (PPE) | Eyeshields, faceshields, chemical-resistant gloves, NIOSH/MSHA-approved respirator. | [25][28] |

| Incompatible Materials | Strong oxidizing agents, strong acids. |[27][28] |

Conclusion

This compound (CAS 505-66-8) is a compound of fundamental importance in chemical and pharmaceutical research. Its unique structural properties make it an invaluable scaffold for the design and synthesis of novel therapeutic agents, particularly in the fields of oncology and metabolic diseases. The ability of its derivatives to act through distinct mechanisms, such as multi-subunit proteasome inhibition, highlights its potential to address clinical challenges like drug resistance. A thorough understanding of its synthesis, physicochemical properties, and biological activities is essential for researchers aiming to leverage this versatile molecule in drug development and materials science innovation. Proper safety and handling procedures are critical when working with this potent chemical intermediate.

References

- 1. Scalable In Vitro Proteasome Activity Assay | Springer Nature Experiments [experiments.springernature.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 505-66-8 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound CAS#: 505-66-8 [m.chemicalbook.com]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. This compound | CAS:505-66-8 | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. This compound 98% | 505-66-8 [sigmaaldrich.com]

- 10. This compound(505-66-8) 1H NMR [m.chemicalbook.com]

- 11. CN103360330A - Synthetic method for this compound - Google Patents [patents.google.com]

- 12. This compound derivatives as a novel class of proteasome inhibitors with a unique mode of proteasome binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. [PDF] this compound Derivatives as a Novel Class of Proteasome Inhibitors with a Unique Mode of Proteasome Binding | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. usbio.net [usbio.net]

- 20. This compound: synthesis and mainly application_Chemicalbook [chemicalbook.com]

- 21. researchgate.net [researchgate.net]

- 22. resources.novusbio.com [resources.novusbio.com]

- 23. Proteasomes: Isolation and Activity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 25. This compound 98 505-66-8 [sigmaaldrich.com]

- 26. fishersci.com [fishersci.com]

- 27. assets.thermofisher.cn [assets.thermofisher.cn]

- 28. mmbio.byu.edu [mmbio.byu.edu]

Spectroscopic Profile of Homopiperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for Homopiperazine (Hexahydro-1,4-diazepine), a crucial building block in medicinal chemistry and materials science. This document presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside detailed experimental protocols and logical workflow visualizations to support research and development activities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The following tables summarize the proton (¹H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) NMR data.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Chemical Shifts for this compound

| Protons (Position) | Chemical Shift (δ) in ppm |

| -CH₂-CH₂-CH₂- (C6-H) | 1.77 |

| -NH-CH₂ -CH₂- (C5-H, C7-H) | 2.90 |

| -NH-CH₂-CH₂ -NH- (C2-H, C3-H) | 2.93 |

| -NH - | 1.76 |

Solvent: CDCl₃, Reference: TMS at 0 ppm.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the number and types of carbon atoms present in the this compound ring.

Table 2: ¹³C NMR Chemical Shifts and One-Bond C-H Coupling Constants for this compound

| Carbon Atom (Position) | Chemical Shift (δc) in ppm | ¹J C-H (Hz) |

| C6 | 33.3 | 124.3 |

| C5, C7 | 47.8 | 132.7 |

| C2, C3 | 51.5 | 132.6 |

Solvent: CDCl₃, Reference: TMS at 0 ppm.[1]

¹⁵N NMR Spectroscopic Data

The ¹⁵N NMR spectrum provides insight into the electronic environment of the nitrogen atoms.

Table 3: ¹⁵N NMR Chemical Shift for this compound

| Nitrogen Atom | Chemical Shift (δN) in ppm |

| N1, N4 | -344.6 |

Solvent: CDCl₃, Reference: MeNO₂.[1]

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁵N NMR, nitromethane (MeNO₂) can be used as an external reference.

Instrument Parameters (General):

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically used.

-

¹³C NMR: A proton-decoupled experiment is standard. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) may be necessary.

-

¹⁵N NMR: Due to the low gyromagnetic ratio and natural abundance of ¹⁵N, a larger sample concentration and a significant number of scans are required. Polarization transfer techniques like INEPT or DEPT can be employed to enhance sensitivity.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Characteristic IR Absorption Bands for this compound (Gas Phase)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H stretch |

| 2920 - 2950 | Strong | C-H stretch (asymmetric) |

| 2850 - 2870 | Strong | C-H stretch (symmetric) |

| ~1450 | Medium | CH₂ scissoring |

| ~1130 | Medium | C-N stretch |

Data extracted from the NIST Gas-Phase IR Spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 5: Key Fragments in the Electron Ionization (EI) Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Putative Fragment |

| 100 | ~30 | [M]⁺ (Molecular Ion) |

| 70 | 100 | [M - CH₂NH]⁺ |

| 57 | ~80 | [C₃H₇N]⁺ |

| 44 | ~95 | [C₂H₆N]⁺ |

| 43 | ~70 | [C₂H₅N]⁺ |

Data obtained from the NIST Mass Spectrometry Data Center.

Experimental Protocol for Mass Spectrometry

Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

-

GC Separation:

-

Column: Use a suitable capillary column for amine analysis (e.g., a wax or a low-bleed phenyl-methylpolysiloxane column).

-

Injector Temperature: Typically set around 250 °C.

-

Oven Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 35-300.

-

Ion Source Temperature: Typically maintained around 230 °C.

-

Visualized Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis and a potential fragmentation pathway for this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Proposed EI fragmentation pathway for this compound.

References

Homopiperazine and its Derivatives: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of the Synthesis, Properties, and Therapeutic Applications of the Homopiperazine Scaffold

Abstract

This compound, a seven-membered heterocyclic diamine, serves as a privileged scaffold in medicinal chemistry. Its unique structural and physicochemical properties have made it a versatile building block for the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of this compound and its common derivatives, with a focus on their synthesis, chemical properties, and applications in drug discovery. Detailed experimental protocols for the synthesis of key derivatives are provided, along with a summary of their biological activities and mechanisms of action. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

Introduction to this compound

This compound, also known as 1,4-diazepane, is a cyclic diamine with the molecular formula C₅H₁₂N₂.[1][2][3] Its structure consists of a seven-membered ring containing two nitrogen atoms at positions 1 and 4. This scaffold has garnered significant attention in pharmaceutical research due to its ability to serve as a versatile intermediate in the synthesis of complex organic molecules with potent biological activities. The presence of two secondary amine groups allows for facile derivatization, enabling the modulation of physicochemical properties such as solubility, lipophilicity, and basicity, which are critical for drug efficacy and pharmacokinetics.

Physicochemical Properties

This compound is a white to light yellow crystalline solid or a colorless viscous liquid at room temperature.[1][4] It is hygroscopic and sensitive to air.[1][5] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 505-66-8 | [1][2][5] |

| Molecular Formula | C₅H₁₂N₂ | [1][2][3][5] |

| Molecular Weight | 100.16 g/mol | [2][3][5][6][7] |

| Appearance | White to light yellow crystalline mass or colorless viscous liquid | [1][4][8] |

| Melting Point | 38-40 °C | [5][6][7][8] |

| Boiling Point | 169 °C | [5][6][7][8] |

| Density | 0.95 g/cm³ | [4][5][9] |

| Solubility | Soluble in water and organic solvents | [1][4] |

| pKa | 11.02 ± 0.20 (Predicted) | [5] |

Synthesis of the this compound Core

The synthesis of this compound can be achieved through various routes, often starting from readily available precursors like ethylenediamine. A common strategy involves the protection of the amino groups of ethylenediamine, followed by cyclization with a three-carbon building block, and subsequent deprotection.

A representative synthetic scheme involves the following steps:

-

Protection: Reaction of ethylenediamine with an amino-protecting agent, such as di-tert-butyl dicarbonate (Boc₂O), to yield N,N'-di-Boc-ethylenediamine.[10]

-

Cyclization: The protected diamine is then reacted with a 1,3-dihalopropane (e.g., 1,3-dibromopropane or 1,3-dichloropropane) in the presence of a base to form the seven-membered ring.[10]

-

Deprotection: Removal of the protecting groups, typically under acidic conditions, to yield the final this compound product.[10]

Common Derivatives of this compound and their Synthesis

The versatility of the this compound scaffold lies in the ease of substitution at its two nitrogen atoms. This allows for the synthesis of a wide range of derivatives with diverse functionalities, including amides, sulfonamides, and N-alkylated compounds.

N-Alkylated Derivatives

N-alkylation is a fundamental transformation for introducing various substituents onto the this compound ring.

A general procedure for the mono-N-alkylation of a substituted piperazine with an alkyl bromide is as follows:

-

To a dried reaction flask, add the starting piperazine derivative and anhydrous potassium carbonate (2.0 equivalents).

-

Add anhydrous acetonitrile and stir the suspension.

-

Slowly add the alkyl bromide (1.1 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter the solid salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography.[11]

For optimal control and to avoid di-alkylation, a mono-protected this compound, such as N-Boc-homopiperazine, can be used.[11]

Amide and Carboxamide Derivatives

Amide bond formation is a widely used strategy to introduce diverse functional groups to the this compound core.

-

Dissolve the starting this compound derivative (1.0 equivalent) in a suitable solvent such as dichloromethane.

-

Add triethylamine (3.0 equivalents) to the reaction mixture and stir for 10 minutes.

-

Add the desired aryl isocyanate or acid chloride (1.0 equivalent).

-

Stir the reaction mixture at room temperature for 5-6 hours, monitoring by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Take the residue in water and extract with ethyl acetate.

-

Wash the organic layer with 10% ammonium chloride solution and then with water.

-

Dry the organic layer with anhydrous sodium sulfate, evaporate the solvent, and purify the crude product by column chromatography.[7]

Sulfonamide Derivatives

The synthesis of sulfonamide derivatives introduces a key pharmacophore with a broad range of biological activities.

-

To a solution of a substituted this compound (0.01 mole) in dichloromethane, add triethylamine (0.015 mole).

-

Cool the mixture to 0°C and add the desired sulfonyl chloride (0.013 mole).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Dilute the reaction mixture with water and extract with dichloromethane.

-

Wash the organic layer with water and brine, then dry over Na₂SO₄.

-

Evaporate the solvent to obtain the crude product, which can be purified by recrystallization or column chromatography.

Therapeutic Applications of this compound Derivatives

This compound derivatives have demonstrated a wide spectrum of pharmacological activities, making them valuable candidates for drug development in various therapeutic areas.

Anticancer Agents

Numerous this compound derivatives have been investigated for their anticancer properties. Their mechanisms of action are often multifaceted and can involve the inhibition of key cellular processes.

-

Proteasome Inhibition: Certain this compound derivatives have been identified as potent proteasome inhibitors.[12][13] Unlike bortezomib, which primarily targets the β5 subunit of the proteasome, some this compound derivatives can inhibit all three catalytic subunits (β1, β2, and β5).[12][13] This broader inhibition profile may help overcome resistance to conventional proteasome inhibitors.[13] The proteasome is a critical component of the ubiquitin-proteasome system, which is responsible for the degradation of a majority of intracellular proteins, including those involved in cell cycle regulation and apoptosis. Its inhibition leads to the accumulation of misfolded and regulatory proteins, ultimately triggering apoptosis in cancer cells.

Caption: Mechanism of anticancer activity via proteasome inhibition by this compound derivatives.

-

Other Anticancer Mechanisms: Some 1,4-diazepine derivatives have shown cytotoxic activity against various cancer cell lines, including human hepatocellular carcinoma (HepG-2), human breast adenocarcinoma (MCF-7), and human colon carcinoma (HCT-116). Additionally, certain benzhydryl derivatives of this compound have demonstrated good activity against B-cell leukemic cell lines.[7]

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors for Type 2 Diabetes

This compound derivatives have emerged as promising inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key enzyme in glucose homeostasis.[5][14] DPP-IV is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which stimulate insulin secretion in a glucose-dependent manner.

By inhibiting DPP-IV, these derivatives increase the levels of active GLP-1, leading to enhanced insulin secretion and improved glycemic control in patients with type 2 diabetes.[14] Notably, some beta-aminoacyl-containing this compound derivatives have shown potent DPP-IV inhibition without significant inhibition of cytochrome P450 enzymes, suggesting a favorable safety profile.[5]

References

- 1. benthamscience.com [benthamscience.com]

- 2. Synthesis of N,N'-substituted piperazine and this compound derivatives with polyamine-like actions at N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]

- 5. Synthesis and biological evaluation of this compound derivatives with beta-aminoacyl group as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. CN103360330A - Synthetic method for this compound - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. This compound: synthesis and mainly application_Chemicalbook [chemicalbook.com]

- 13. This compound derivatives as a novel class of proteasome inhibitors with a unique mode of proteasome binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Multifaceted Mechanisms of Action of Homopiperazine Derivatives in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homopiperazine, a seven-membered heterocyclic diamine, serves as a versatile scaffold in medicinal chemistry. While this compound itself is primarily a chemical intermediate, its derivatives have emerged as potent modulators of various biological processes, exhibiting a wide range of pharmacological activities. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound derivatives, focusing on their interactions with key biological targets. This document summarizes quantitative data, details relevant experimental protocols, and provides visual representations of key pathways and workflows to support researchers and professionals in drug discovery and development.

Core Mechanisms of Action of this compound Derivatives

This compound derivatives have been shown to exert their effects through interactions with several key biological targets. The primary mechanisms of action are detailed below.

Antipsychotic Activity via Dopamine and Serotonin Receptor Modulation

A significant area of investigation for this compound derivatives is in the development of novel antipsychotic agents. These compounds often function as multi-target ligands, displaying varying affinities for dopamine and serotonin receptors, which is characteristic of both typical and atypical antipsychotics.

The this compound analog of haloperidol, SYA013 (4-(4-(4-chlorophenyl)-1,4-diazepan-1-yl)-1-(4-fluorophenyl)butan-1-one), has been a key compound in these studies. Its mechanism of action is centered on its binding to a range of dopamine (D₂, D₃, D₄) and serotonin (5-HT₁ₐ, 5-HT₂ₐ) receptor subtypes. The binding affinities of SYA013 and related compounds determine their potential efficacy and side-effect profiles. For instance, a higher affinity for 5-HT₂ₐ receptors relative to D₂ receptors is a hallmark of atypical antipsychotics, which are associated with a lower incidence of extrapyramidal side effects.

The therapeutic effects of these this compound derivatives are believed to be mediated by the modulation of downstream signaling cascades initiated by dopamine and serotonin receptors. For example, blockade of D₂ receptors in the mesolimbic pathway is thought to reduce the positive symptoms of schizophrenia. Concurrently, interaction with 5-HT₂ₐ and 5-HT₁ₐ receptors can modulate dopamine release in different brain regions, potentially alleviating negative and cognitive symptoms.

The following table summarizes the binding affinities (Ki, nM) of selected this compound derivatives for various dopamine and serotonin receptors.

| Compound | D₂ (Ki, nM) | 5-HT₁ₐ (Ki, nM) | 5-HT₂ₐ (Ki, nM) | Reference |

| SYA013 | 43.3 | 117.4 | 23.3 | [1] |

| Haloperidol (Reference) | 0.89 | 3600 | 120 | [1] |

This protocol outlines a typical radioligand competition binding assay to determine the affinity of a test compound for the dopamine D₂ receptor.[2][3][4]

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D₂L receptor.

-

Radioligand: [³H]-Spiperone (a D₂ antagonist), used at a final concentration of approximately 0.5 nM.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Procedure: a. Prepare serial dilutions of the this compound derivative (test compound). b. In a 96-well plate, add the assay buffer, the cell membranes (e.g., 10-20 µg protein/well), the test compound at various concentrations, and the [³H]-spiperone. c. Total binding is determined in the absence of a competing ligand, while non-specific binding is determined in the presence of a high concentration of an unlabeled D₂ antagonist (e.g., 10 µM haloperidol or unlabeled spiperone). d. Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to reach equilibrium. e. Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. f. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand. g. Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. d. Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Anticancer Activity via Proteasome Inhibition

Certain this compound derivatives (HPDs) have been identified as a novel class of proteasome inhibitors, a mechanism with significant potential in cancer therapy.[2][5][6] The proteasome is a multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cell cycle regulation and survival. Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, ultimately triggering apoptosis in cancer cells.

A key finding is that some HPDs, such as K-7174 , inhibit all three catalytic subunits of the 20S proteasome: the β1 (caspase-like), β2 (trypsin-like), and β5 (chymotrypsin-like) subunits.[5][6] This contrasts with some other proteasome inhibitors like bortezomib, which primarily target the β5 subunit. This broader inhibitory profile may offer advantages in overcoming drug resistance.

Inhibition of the proteasome by this compound derivatives leads to the accumulation of pro-apoptotic proteins and the activation of the unfolded protein response (UPR), culminating in the activation of caspase cascades and programmed cell death.

The following table presents the half-maximal inhibitory concentrations (IC₅₀) of selected this compound derivatives against multiple myeloma cell lines.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| K-7174 | RPMI8226 | ~10 | [2] |

| K-10487 | RPMI8226 | ~10 | [2] |

| Bortezomib (Reference) | RPMI8226 | <1 | [2] |

This protocol describes a fluorescence-based assay to measure the chymotrypsin-like activity of the proteasome and its inhibition by this compound derivatives.[5][7][8]

-

Enzyme Source: Purified human 20S proteasome or cell lysates.

-

Fluorogenic Substrate: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin), specific for the chymotrypsin-like (β5) activity.

-

Assay Buffer: 25 mM HEPES, pH 7.5, 0.5 mM EDTA. For cell lysates, lysis buffer (e.g., containing NP-40) is used.

-

Procedure: a. Prepare serial dilutions of the this compound derivative (test compound). b. In a black 96-well plate, add the assay buffer, the purified proteasome or cell lysate, and the test compound. c. Pre-incubate for a short period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding the Suc-LLVY-AMC substrate (e.g., to a final concentration of 20-100 µM). e. Measure the increase in fluorescence over time using a fluorescence plate reader with an excitation wavelength of ~360-380 nm and an emission wavelength of ~460 nm. The fluorescence is generated by the release of free AMC upon substrate cleavage.

-

Data Analysis: a. Calculate the rate of reaction (fluorescence units per minute). b. Plot the percentage of inhibition against the logarithm of the test compound concentration. c. Determine the IC₅₀ value from the resulting dose-response curve.

This commercial assay from Promega is used to measure the activity of caspases 3 and 7, key executioner caspases in apoptosis.[1][9][10][11][12]

-

Principle: The assay provides a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence). Cleavage by active caspases releases aminoluciferin, which is a substrate for luciferase, generating a luminescent signal.

-

Procedure ("Add-Mix-Measure"): a. Culture cells in a 96-well plate and treat with the this compound derivative for a desired period (e.g., 24-48 hours). b. Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. c. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well. d. Mix the contents on a plate shaker for 30-60 seconds. e. Incubate at room temperature for 1-3 hours. f. Measure luminescence using a luminometer.

-

Data Analysis: The luminescent signal is directly proportional to the amount of active caspase-3/7. Compare the signal from treated cells to that of untreated control cells.

Modulation of NMDA Receptors

Certain N,N'-substituted this compound derivatives have been shown to interact with the polyamine modulatory site on the N-methyl-D-aspartate (NMDA) receptor, a key ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. These derivatives exhibit polyamine-like actions by enhancing the binding of [³H]MK-801, a non-competitive NMDA receptor channel blocker. This suggests that these compounds can allosterically modulate NMDA receptor function, potentially having therapeutic implications for neurological and psychiatric disorders.

This assay is used to assess the modulatory effects of compounds on the NMDA receptor.[13][14][15][16][17]

-

Receptor Source: Rat forebrain membranes.

-

Radioligand: [³H]MK-801, used at a concentration of approximately 5 nM.

-

Assay Buffer: 5 mM Tris-HCl, pH 7.4.

-

Procedure: a. Prepare rat forebrain membranes by homogenization and centrifugation. b. In the assay tubes, combine the membranes, [³H]MK-801, and the test this compound derivative in the presence of glutamate and glycine (co-agonists required for channel opening and MK-801 binding). c. Incubate at room temperature (e.g., 25°C) for an extended period (e.g., 120-180 minutes) to allow for equilibrium binding. d. Non-specific binding is determined in the presence of a high concentration of unlabeled MK-801 (e.g., 10 µM). e. Terminate the assay by rapid filtration through glass fiber filters and wash with ice-cold buffer. f. Measure radioactivity by liquid scintillation counting.

-

Data Analysis: The enhancement of [³H]MK-801 binding by the test compound is quantified and compared to the effect of known polyamines like spermine. EC₅₀ values for the enhancement can be determined.

Inhibition of Dipeptidyl Peptidase IV (DPP-IV)

A series of β-aminoacyl-containing this compound derivatives have been synthesized and identified as potent inhibitors of dipeptidyl peptidase IV (DPP-IV).[8][18][19][20][21][22] DPP-IV is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1), which play a crucial role in glucose homeostasis. By inhibiting DPP-IV, these compounds increase the levels of active GLP-1, leading to enhanced insulin secretion and improved glycemic control, making them potential therapeutic agents for type 2 diabetes.

This is a fluorescence-based assay to screen for DPP-IV inhibitors.[18][19][22][23]

-

Enzyme Source: Recombinant human DPP-IV.

-

Fluorogenic Substrate: Gly-Pro-AMC (Glycyl-L-prolyl-7-amino-4-methylcoumarin).

-

Assay Buffer: Tris-HCl buffer (e.g., 20 mM, pH 8.0) containing NaCl and EDTA.

-

Procedure: a. In a black 96-well plate, add the assay buffer, recombinant DPP-IV enzyme, and the test this compound derivative at various concentrations. b. Pre-incubate at 37°C for 10-15 minutes. c. Initiate the reaction by adding the Gly-Pro-AMC substrate. d. Incubate for 30 minutes at 37°C. e. Measure the fluorescence of the released AMC using a fluorescence plate reader (Ex: ~350-360 nm, Em: ~450-465 nm).

-

Data Analysis: The percentage of inhibition is calculated relative to a control without an inhibitor, and IC₅₀ values are determined from the dose-response curve.

Histamine H₃ Receptor Antagonism

This compound is a structural component in the synthesis of potent histamine H₃ receptor antagonists. The H₃ receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonists of the H₃ receptor are being investigated for the treatment of various neurological disorders, including cognitive impairments and sleep-wake disorders, by promoting the release of wakefulness-promoting neurotransmitters.

This protocol outlines a method to determine the affinity of this compound derivatives for the H₃ receptor.[24][25][26][27][28]

-

Receptor Source: Membranes from cells stably expressing the human histamine H₃ receptor (e.g., CHO-K1 or HEK293 cells) or rat brain cortex membranes.

-

Radioligand: [³H]-Nα-methylhistamine (an H₃ agonist).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Procedure: a. Combine the cell membranes, [³H]-Nα-methylhistamine (e.g., 1-2 nM), and varying concentrations of the test compound in a 96-well plate. b. Non-specific binding is determined in the presence of a high concentration of an unlabeled H₃ ligand (e.g., 10 µM thioperamide or histamine). c. Incubate for 60-90 minutes at room temperature. d. Terminate the assay by rapid filtration and wash with ice-cold buffer. e. Measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate IC₅₀ and Ki values as described for the dopamine receptor binding assay.

Potential GABA-A Receptor Antagonism

While direct and extensive studies on this compound derivatives as GABA-A receptor modulators are less common, the structurally related piperazine derivatives are known to act as antagonists at the α1β2γ2 GABA-A receptor.[29][30][31][32] The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the brain, and its modulation can significantly impact neuronal excitability. Antagonism of GABA-A receptors would lead to a disinhibition of neuronal circuits.

This electrophysiological technique is the gold standard for characterizing the effects of compounds on ligand-gated ion channels like the GABA-A receptor.[29][30][31][32][33]

-

Expression System: Xenopus laevis oocytes injected with cRNA encoding the subunits of the desired GABA-A receptor subtype (e.g., α₁, β₂, γ₂).

-

Recording Solution: Standard frog Ringer's solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, pH 7.4).

-

Procedure: a. After 2-5 days of expression, place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage sensing, one for current injection). b. Clamp the membrane potential at a holding potential (e.g., -60 mV). c. Apply GABA at a concentration that elicits a submaximal response (e.g., EC₂₀) to establish a baseline current. d. Co-apply the test this compound derivative with GABA and measure the change in the GABA-induced current. e. To determine the nature of antagonism (competitive vs. non-competitive), generate GABA dose-response curves in the absence and presence of different concentrations of the this compound derivative.

-

Data Analysis: a. Calculate the percentage of inhibition of the GABA-induced current. b. Construct dose-response curves to determine the IC₅₀ of the antagonist. c. For competitive antagonists, a Schild analysis can be performed to determine the pA₂ value, which is a measure of antagonist potency.

Conclusion

The this compound scaffold is a privileged structure in modern medicinal chemistry, giving rise to derivatives with diverse and potent mechanisms of action. This guide has detailed the primary modes of action, including modulation of dopamine and serotonin receptors for antipsychotic effects, inhibition of the proteasome for anticancer activity, and modulation of NMDA receptors, DPP-IV, and histamine H₃ receptors for various other therapeutic applications. The provided quantitative data, experimental protocols, and pathway diagrams offer a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on the this compound core. Further exploration of this versatile scaffold is likely to uncover additional biological targets and lead to the development of new and improved medicines.

References

- 1. promega.com [promega.com]

- 2. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]

- 3. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]

- 7. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ubpbio.com [ubpbio.com]

- 9. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 10. reactionbiology.com [reactionbiology.com]

- 11. Promega Caspase-Glo™ 3/7 Assay Kit | Fisher Scientific [fishersci.ca]

- 12. promega.com [promega.com]

- 13. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 16. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. abcam.com [abcam.com]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

- 20. promega.es [promega.es]

- 21. Proteasome Activity Assays. [bio-protocol.org]

- 22. medchemexpress.com [medchemexpress.com]

- 23. benchchem.com [benchchem.com]

- 24. resources.revvity.com [resources.revvity.com]

- 25. Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Functional changes in rat nigral GABA(A) receptors induced by degeneration of the striatonigral GABAergic pathway: an electrophysiological study of receptors incorporated into Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. GABA receptors induced in Xenopus oocytes by chick brain mRNA: evaluation of TBPS as a use-dependent channel-blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. High-throughput electrophysiology with Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Allosteric modulation by benzodiazepine receptor ligands of the GABAA receptor channel expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Industrial Preparation of Homopiperazine: A Technical Guide

Introduction

Homopiperazine, also known as 1,4-diazepane, is a seven-membered heterocyclic compound containing two nitrogen atoms. It serves as a crucial building block and intermediate in the synthesis of a wide range of pharmaceutical compounds and fine chemicals. The unique structural features of the this compound ring impart desirable pharmacological properties to molecules, leading to its incorporation into drugs for treating cardiovascular diseases, central nervous system disorders, and as antihistaminic agents. This technical guide provides an in-depth overview of the core industrial methods for the preparation of this compound, detailing experimental protocols, comparative data, and reaction pathways for researchers, scientists, and professionals in drug development.

Comparative Analysis of Industrial Synthesis Routes

Several synthetic strategies for the industrial-scale production of this compound have been developed, each with distinct advantages and disadvantages concerning starting materials, reaction conditions, yield, and cost-effectiveness. The following tables summarize the quantitative data for the most prominent methods.

| Method | Starting Material(s) | Key Reagents/Catalyst | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages |

| Reductive Cyclization | N-(2-cyanoethyl)ethylenediamine | Girdler G-49A or other nickel-containing catalysts, Hydrogen | 1.5 hours | 32.4 | Short reaction route. | High pressure, explosive gas, difficult to control, relatively low yield.[1] |

| High-Pressure Cyclization | N-(β-hydroxy)-1,3-propanediamine | Cu-Cr-Ba-Al₂O₃ | Not specified | 90 | High yield, fewer by-products. | Harsh reaction conditions (high temperature and pressure), catalyst is difficult to prepare.[1] |

| Three-Step Sulfonylation Route | Ethylenediamine | p-toluenesulfonyl chloride, NaH/DMF, HBr/HAc/PhOH | Not specified | Up to 78 (overall) | Readily available starting materials, simple operation, high yield. | High cost of reagents and solvents, demanding recovery processes.[1] |

| Boc Protection Route | Ethylenediamine, 1,3-dihalopropane | Di-tert-butyl dicarbonate (Boc)₂, Sodium alcoholate, Halohydrocarbon/alcohol solution | 5-10h (protection), 5-20h (cyclization), 5-8h (deprotection) | >75 (overall) | Common and inexpensive raw materials, no high temperature/pressure, high safety, less pollution, suitable for industrialization.[2] | Multi-step process. |

| From 4-Piperidone | 4-Piperidone hydrochloride hydrate | Amino protective agent, Hydroxylamine hydrochloride, Sodium borohydride | Not specified | 75 (overall) | Mild reaction conditions, avoids hazardous reagents like LiAlH₄, low-cost raw material, suitable for industrial production.[1] | Multi-step process. |

| From Diamine and Glycol | 1,3-propanediamine, Ethylene glycol | Not specified | Not specified | 23.5 | Not specified | Low yield reported in the cited patent.[1] |

Experimental Protocols

This section provides detailed methodologies for the key industrial synthesis routes of this compound.

Method 1: Synthesis from Ethylenediamine via Boc Protection

This method involves a three-step process: N,N'-di-Boc protection of ethylenediamine, cyclization with a 1,3-dihalopropane, and subsequent deprotection to yield this compound.[2]

Step 1: Preparation of N,N'-di-Boc-ethylenediamine

-

Mix 60.0g of ethylenediamine with 60ml of water in a reaction vessel.

-

Under vigorous stirring at room temperature, slowly add 750ml of a 10% NaOH solution.

-

Simultaneously, add 436.5g of di-tert-butyl dicarbonate in batches, maintaining the temperature between 0-20°C.

-

After the addition is complete, continue the reaction at room temperature for 8 hours.

-

The reaction mixture will form a solid precipitate. Filter the solid, wash with water, and dry to obtain N,N'-di-Boc-ethylenediamine.

Step 2: Preparation of N,N'-di-Boc-homopiperazine

-

Dissolve the N,N'-di-Boc-ethylenediamine from the previous step in dimethylformamide (DMF). The mass ratio of DMF to the Boc-protected diamine should be between 1:1 and 50:1.

-

Add a sodium alcoholate (e.g., sodium methoxide, sodium ethoxide). The mass ratio of the sodium alcoholate to the Boc-protected diamine should be between 1:1 and 5:1.

-

Add a 1,3-dihalopropane (e.g., 1,3-dichloropropane or 1,3-dibromopropane).

-

Heat the reaction mixture to a temperature between 95°C and 140°C and maintain for 5 to 20 hours to complete the cyclization reaction.

-

After the reaction, process the mixture to isolate N,N'-di-Boc-homopiperazine.

Step 3: Preparation of this compound

-

Mix 1 mole of N,N'-di-Boc-homopiperazine with a saturated solution of a hydrogen halide in an alcohol (e.g., HCl in isopropanol). The mass of the alcohol should be 3-4 times the mass of the di-Boc-homopiperazine.

-

Reflux the mixture for 5-6 hours.

-

Remove the alcohol by distillation under reduced pressure.

-

To the residue, add an aqueous alkali solution (e.g., NaOH) to adjust the pH to approximately 10.

-

Extract the aqueous solution with ethyl acetate.

-

Wash the combined organic phases with a saturated NaCl solution, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by vacuum distillation to obtain this compound as a solid that crystallizes upon standing at room temperature. The yield is typically between 90-95% for this step.[2]

Method 2: Synthesis from 4-Piperidone Hydrochloride Hydrate

This multi-step synthesis transforms a six-membered ring into the seven-membered this compound ring.[1]

Step 1: Amino-protection of 4-Piperidone

-

React 4-piperidone hydrochloride hydrate with a suitable amino protecting agent such as benzyl chloroformate (Cbz-Cl) in the presence of a base to yield N-protected-4-piperidone.

Step 2: Oximation

-

Dissolve 7.2 kg of 1-carbobenzoxy-(Cbz)-4-piperidone in approximately 40 liters of ethanol.

-

Add a solution of 6.4 kg of potassium carbonate in 20 liters of water.

-

At 0°C, add a solution of 2.57 kg of hydroxylamine hydrochloride in 20 liters of water dropwise.

-

Stir the reaction mixture at room temperature for 3 hours.

-

Concentrate the mixture under reduced pressure to remove the ethanol.

-